molecular formula C20H14N2+2 B14751034 Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium CAS No. 655-83-4

Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium

Cat. No.: B14751034
CAS No.: 655-83-4
M. Wt: 282.3 g/mol
InChI Key: MKFXHFBUXBEHBC-UHFFFAOYSA-N
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Description

Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium is a complex organic compound that belongs to the class of fused polycyclic aromatic compounds These compounds are characterized by their intricate ring structures, which often confer unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium typically involves multi-component reactions. One efficient method is the [3 + 2] cycloaddition reaction between alkynes and in situ generated isoquinolinium ylides. This reaction can be carried out under mild conditions and does not require the use of metals, making it an environmentally friendly approach . The reaction involves the formation of three new carbon-carbon bonds, two carbon-nitrogen bonds, and three new rings in a single step .

Industrial Production Methods

The use of metal-free and one-pot tandem procedures can be advantageous for large-scale production due to their simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but mild conditions are often preferred to preserve the integrity of the complex ring structure .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield quinones or other oxygenated derivatives, while reduction reactions may produce fully or partially hydrogenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium can be compared with other similar compounds, such as:

Properties

CAS No.

655-83-4

Molecular Formula

C20H14N2+2

Molecular Weight

282.3 g/mol

IUPAC Name

5,21-diazoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene

InChI

InChI=1S/C20H14N2/c1-3-7-21-13-17-10-18-14-22-8-4-2-6-20(22)12-16(18)9-15(17)11-19(21)5-1/h1-14H/q+2

InChI Key

MKFXHFBUXBEHBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+]2C=C3C=C4C=[N+]5C=CC=CC5=CC4=CC3=CC2=C1

Origin of Product

United States

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